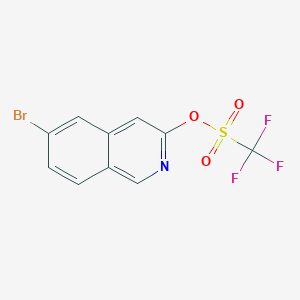
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5BrF3NO3S It is a derivative of isoquinoline, where the hydrogen atom at the 6th position is replaced by a bromine atom, and the hydrogen atom at the 3rd position is replaced by a trifluoromethanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinolin-3-YL trifluoromethanesulfonate typically involves the reaction of 6-bromoisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
[ \text{6-Bromoisoquinoline} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} ]
The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom at the 6th position can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Reagents such as palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted isoquinolines.
Cross-Coupling Reactions: The major products are biaryl compounds or other complex organic molecules depending on the coupling partner used.
科学研究应用
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals
作用机制
The mechanism of action of 6-Bromoisoquinolin-3-YL trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The bromine atom can participate in cross-coupling reactions, enabling the synthesis of complex organic molecules. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions .
相似化合物的比较
Similar Compounds
8-Bromoisoquinolin-3-YL trifluoromethanesulfonate: Similar in structure but with the bromine atom at the 8th position.
Isoquinolin-3-YL trifluoromethanesulfonate: Lacks the bromine atom, making it less reactive in certain types of reactions.
Uniqueness
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate is unique due to the presence of both the bromine atom and the trifluoromethanesulfonate group. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H5BrF3NO3S |
|---|---|
分子量 |
356.12 g/mol |
IUPAC 名称 |
(6-bromoisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H |
InChI 键 |
ZKIBYAQETQBYQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


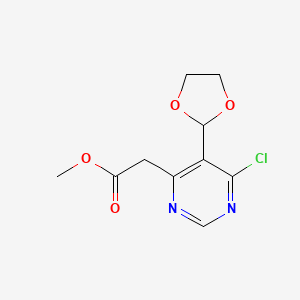

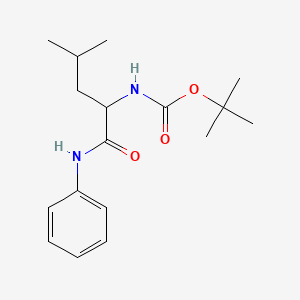
![4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13931089.png)
![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)

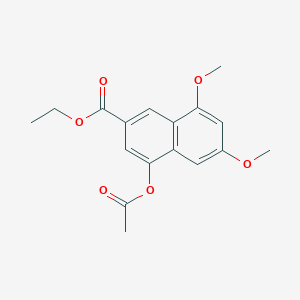
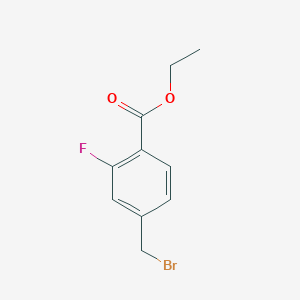
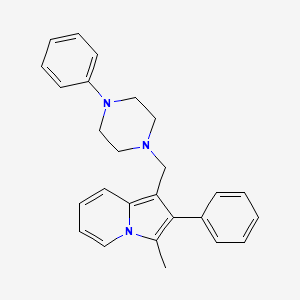
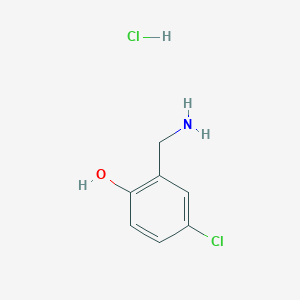
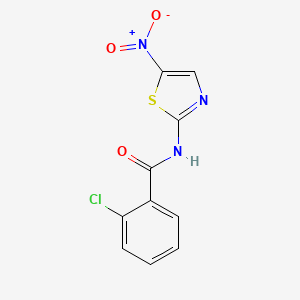
![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)

![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)
